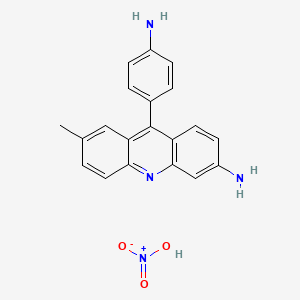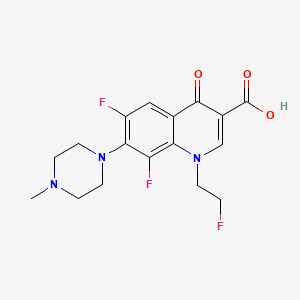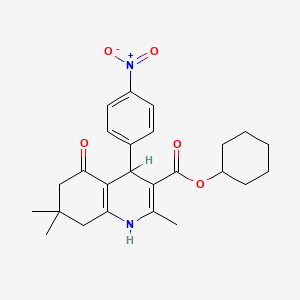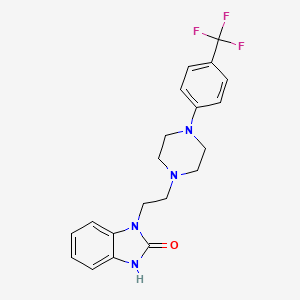
Tetrametilcurcumina
Descripción general
Descripción
La tetrametilcurcumina es un derivado sintético de la curcumina, un compuesto natural que se encuentra en el rizoma de la Curcuma longa (cúrcuma). La curcumina es conocida por sus propiedades antiinflamatorias, antioxidantes y anticancerígenas. La this compound se ha desarrollado para mejorar la estabilidad y la biodisponibilidad de la curcumina, lo que la convierte en un candidato prometedor para diversas aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento químico de los derivados de la curcumina.
Biología: La tetrametilcurcumina exhibe propiedades antiinflamatorias y antioxidantes significativas, lo que la hace útil en la investigación biológica.
Medicina: Ha mostrado promesa en el tratamiento del cáncer, las enfermedades neurodegenerativas y las afecciones inflamatorias.
Industria: La this compound se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos.
Mecanismo De Acción
La tetrametilcurcumina ejerce sus efectos a través de varios objetivos moleculares y vías:
Análisis Bioquímico
Biochemical Properties
Tetramethylcurcumin specifically suppresses the phosphorylation of STAT3 by binding selectively to Janus kinase 2 and the STAT3 Src homology-2 domain . This interaction plays a crucial role in STAT3 dimerization and signal transduction .
Cellular Effects
Tetramethylcurcumin exhibits significant effects on various types of cells. It downregulates STAT3 phosphorylation and DNA-binding activity in MDA-MB-231 breast and PANC-1 pancreatic cancer cells . It inhibits cell viability and cell invasion, leading to the impediment of multiple oncogenic processes and the induction of apoptosis in pancreatic and breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of Tetramethylcurcumin involves its binding selectively to Janus kinase 2 and the STAT3 Src homology-2 domain . This binding suppresses the phosphorylation of STAT3, leading to the inhibition of STAT3 phosphorylation, DNA-binding activity, and transactivation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La tetrametilcurcumina se puede sintetizar mediante la metilación de la curcumina. El proceso implica la reacción de la curcumina con yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente orgánico como la acetona o el dimetilsulfóxido (DMSO) a temperaturas elevadas .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía pueden mejorar la eficiencia de la producción industrial .
Análisis De Reacciones Químicas
Tipos de Reacciones: La tetrametilcurcumina sufre diversas reacciones químicas, incluyendo:
Oxidación: La this compound se puede oxidar para formar derivados de quinona.
Reducción: Se puede reducir para formar derivados tetrahidro.
Sustitución: La this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles para reacciones de sustitución.
Productos Principales Formados:
Oxidación: Derivados de quinona.
Reducción: Derivados tetrahidro.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
La tetrametilcurcumina se compara con otros derivados de la curcumina como:
- Tetrahidrocurcumina
- Octahidrocurcumina
- Hexahidrocurcumina
- Dimetilcurcumina
Singularidad: La this compound destaca por su mayor estabilidad y biodisponibilidad en comparación con la curcumina y otros derivados. Su capacidad para inhibir múltiples objetivos moleculares la convierte en un compuesto versátil para aplicaciones terapéuticas .
Compuestos Similares:
- Tetrahidrocurcumina: Conocida por sus propiedades antiinflamatorias y antioxidantes.
- Octahidrocurcumina: Exhibe efectos antiinflamatorios superiores.
- Hexahidrocurcumina: Utilizada por sus actividades antioxidantes y antiinflamatorias.
- Dimetilcurcumina: Estudiada por sus propiedades anticancerígenas .
Las propiedades únicas y las diversas aplicaciones de la this compound la convierten en un compuesto de gran interés en la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZAMVBGQWOHT-UTLPMFLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467449 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-97-9 | |
| Record name | FLLL31 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLLL31 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FLLL31?
A: FLLL31 functions as a STAT3 inhibitor. It accomplishes this by binding to Janus kinase 2 and the Src homology-2 domain of STAT3. These interactions effectively inhibit STAT3 phosphorylation, impede its ability to bind DNA, and ultimately block its transactivation. [] This inhibitory effect on STAT3 signaling makes FLLL31 a promising candidate for targeting cancers reliant on constitutive STAT3 activation. []
Q2: What types of cancers have shown sensitivity to FLLL31 in preclinical studies?
A: Research has primarily focused on the effects of FLLL31 on pancreatic and breast cancer cell lines. Studies demonstrate that FLLL31 effectively inhibits the growth of these cancer cells, reduces colony formation, and hinders cell invasion. [] Additionally, FLLL31 enhances the efficacy of the chemotherapeutic drug doxorubicin against breast cancer cells. []
Q3: How does FLLL31 impact the tumor microenvironment?
A: In vivo studies using chicken embryo xenografts revealed that FLLL32, a closely related analog of FLLL31, inhibits tumor growth and reduces tumor vascularity. [] These findings highlight the potential of FLLL31 and its analogs to target not only cancer cells directly but also components of the tumor microenvironment that support tumor progression.
Q4: Has FLLL31 been explored for applications beyond cancer treatment?
A: Yes, research suggests potential for FLLL31 in treating allergic conditions like allergic rhinitis. In a mouse model of allergic rhinitis, intranasal administration of FLLL31 effectively reduced airway inflammation when animals were challenged with multiple allergens. []
Q5: Are there any studies exploring FLLL31's effect on specific immune cell populations?
A: Yes, research indicates that FLLL31 can modulate the balance between regulatory T cells (Tregs) and effector T cells. Specifically, FLLL31 was shown to increase the expression of FoxP3 in CD4+ T cells, leading to an expansion of CD4+CD25-FOXP3+ Tregs. [] This enhanced Treg activity, coupled with the suppression of pro-inflammatory Th1 and Th17 cells, suggests potential for FLLL31 in treating autoimmune diseases characterized by an imbalance in T cell populations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















